![molecular formula C11H13Br B13192300 [2-(2-Bromoethyl)cyclopropyl]benzene](/img/structure/B13192300.png)
[2-(2-Bromoethyl)cyclopropyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-Bromoethyl)cyclopropyl]benzene is an organic compound that features a cyclopropyl group attached to a benzene ring via a 2-bromoethyl chain. This compound is of interest due to its unique structure, which combines the reactivity of a bromine atom with the stability of a benzene ring and the strain of a cyclopropyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Bromoethyl)cyclopropyl]benzene typically involves the reaction of cyclopropylbenzene with a brominating agent. One common method is the bromination of cyclopropylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(2-Bromoethyl)cyclopropyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The cyclopropyl group can participate in cycloaddition reactions, forming larger ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Elimination: Strong bases such as sodium ethoxide in ethanol can facilitate elimination reactions.
Cycloaddition: Catalysts like rhodium complexes can be used to promote cycloaddition reactions involving the cyclopropyl group.
Major Products
Substitution: Products include alcohols, amines, and thioethers.
Elimination: Alkenes are the primary products.
Cycloaddition: Various cyclic compounds can be formed, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[2-(2-Bromoethyl)cyclopropyl]benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of cyclopropyl groups on biological systems.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those involving cyclopropyl-containing active ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of [2-(2-Bromoethyl)cyclopropyl]benzene involves the reactivity of the bromine atom and the strain of the cyclopropyl group. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopropyl group can undergo ring-opening reactions under certain conditions. These reactions can lead to the formation of reactive intermediates that interact with molecular targets, such as enzymes or receptors, in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2-(2-Chloroethyl)cyclopropyl]benzene
- [2-(2-Iodoethyl)cyclopropyl]benzene
- [2-(2-Fluoroethyl)cyclopropyl]benzene
Uniqueness
Compared to its halogenated analogs, [2-(2-Bromoethyl)cyclopropyl]benzene offers a balance of reactivity and stability. The bromine atom provides a good leaving group for substitution reactions, while the cyclopropyl group introduces strain that can be exploited in cycloaddition reactions. This combination makes it a versatile compound in synthetic chemistry and various research applications.
Eigenschaften
Molekularformel |
C11H13Br |
|---|---|
Molekulargewicht |
225.12 g/mol |
IUPAC-Name |
[2-(2-bromoethyl)cyclopropyl]benzene |
InChI |
InChI=1S/C11H13Br/c12-7-6-10-8-11(10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
InChI-Schlüssel |
VBZWTAUUCSBRKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1C2=CC=CC=C2)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B13192222.png)
![5-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde](/img/structure/B13192226.png)

![Ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13192239.png)

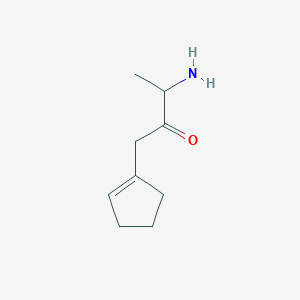
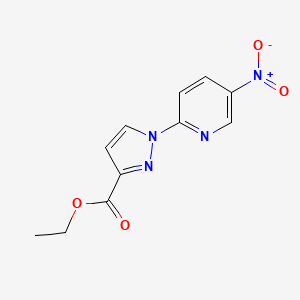

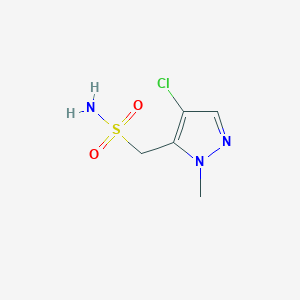

![3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13192303.png)
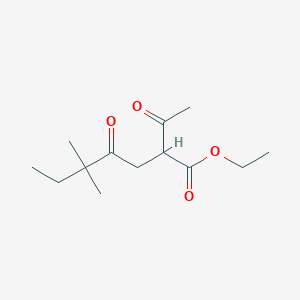
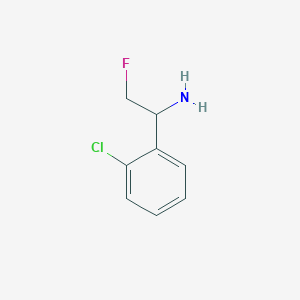
![5-[3-(Methylsulfanyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13192328.png)
